
Methyl 4-((3-chlorobenzyl)oxy)quinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((3-chlorobenzyl)oxy)quinoline-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Potential in Liquid Crystal Displays
One intriguing application of similar quinoline derivatives is in the field of materials science, specifically in developing components for liquid crystal displays (LCDs). Researchers have synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, demonstrating significant potential for application in LCDs due to their excellent orientation parameters in nematic liquid crystals. This suggests that methyl 4-((3-chlorobenzyl)oxy)quinoline-2-carboxylate and its analogs could play a crucial role in improving the performance and efficiency of display technologies Bojinov & Grabchev, 2003.
Pharmacological Properties and Drug Discovery
Quinoline derivatives have been extensively explored for their pharmacological properties. A study on 4-oxoquinoline derivatives highlighted their potential in drug discovery programs, particularly as monoamine oxidase inhibitors. This research underscores the versatility of quinoline-based compounds in developing new therapeutic agents, with this compound possibly contributing to new treatments for diseases associated with monoamine oxidase Mesiti et al., 2021.
Antiviral and Antimicrobial Applications
The structural modifications and synthetic versatility of quinoline derivatives allow them to be potent antiviral and antimicrobial agents. For example, certain quinoline compounds have shown significant inhibitory effects against Hepatitis B Virus (HBV) replication, suggesting that this compound could be explored for its antiviral properties Kovalenko et al., 2020. Similarly, new quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity, indicating the potential of quinoline derivatives in combating infectious diseases Jaso et al., 2005.
Direcciones Futuras
Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, the future directions in the field of quinoline derivatives like “Methyl 4-((3-chlorobenzyl)oxy)quinoline-2-carboxylate” could involve the development of greener and more sustainable synthesis methods.
Mecanismo De Acción
Target of Action
Quinoline derivatives, such as “Methyl 4-((3-chlorobenzyl)oxy)quinoline-2-carboxylate”, are often studied for their potential antimicrobial, antifungal, and antitumor activities
Mode of Action
Many quinoline derivatives are known to interact with dna or rna, disrupting the normal function of cells .
Biochemical Pathways
Without specific studies, it’s hard to say which biochemical pathways “this compound” might affect. Quinoline derivatives can often interfere with dna synthesis or other cellular processes .
Result of Action
If it acts like other quinoline derivatives, it could potentially have antimicrobial, antifungal, or antitumor effects .
Propiedades
IUPAC Name |
methyl 4-[(3-chlorophenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(14-7-2-3-8-15(14)20-16)23-11-12-5-4-6-13(19)9-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMJKYHPHZWMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2551074.png)
![2-cyclopropyl-N-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2551076.png)
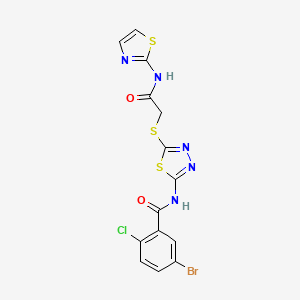

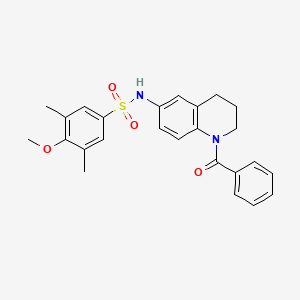
![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)
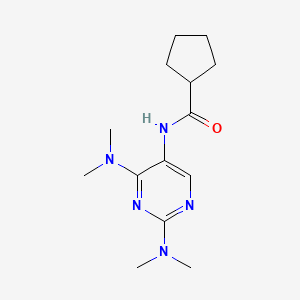
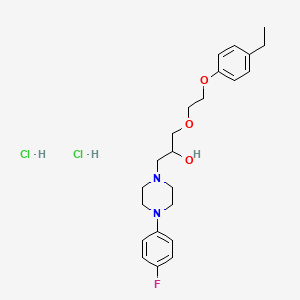
![N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2551088.png)
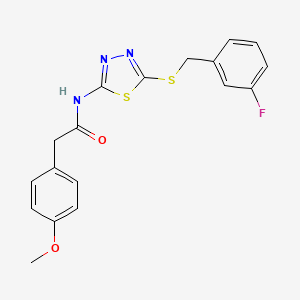
![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)
![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)

![N-(3,3-diethoxypropyl)-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide](/img/structure/B2551097.png)
